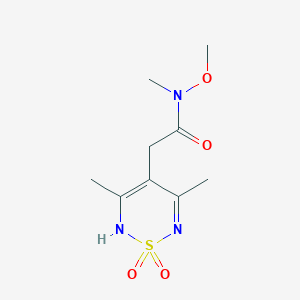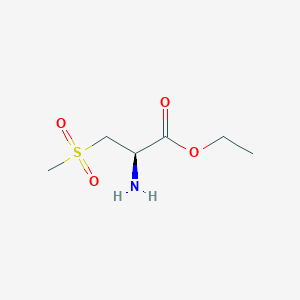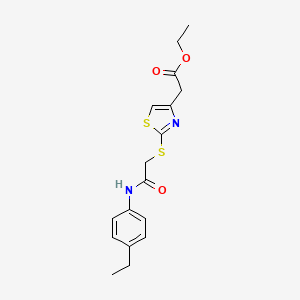
2,6-Dichloro-5-phenylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-5-phenylnicotinonitrile is a chemical compound with the molecular formula C12H6Cl2N2 . It has an average mass of 249.095 Da and a monoisotopic mass of 247.990799 Da .
Molecular Structure Analysis
The InChI code for 2,6-Dichloro-5-phenylnicotinonitrile is 1S/C12H6Cl2N2/c13-11-9(7-15)6-10(12(14)16-11)8-4-2-1-3-5-8/h1-6H . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Cellulose Synthesis Inhibition
2,6-Dichlorobenzonitrile has been reported to inhibit cellulose synthesis, a property that has been utilized in various studies to understand cellulose biosynthesis and its regulation in plant cells. For instance, DeBolt et al. (2007) demonstrated how nonmotile cellulose synthase subunits accumulate within localized regions at the plasma membrane in Arabidopsis hypocotyl cells following 2,6-dichlorobenzonitrile treatment, shedding light on the dynamic nature of cellulose synthesis machinery (DeBolt, Gutierrez, Ehrhardt, & Somerville, 2007).
Synthesis of Heterocyclic Compounds
Compounds related to 2,6-Dichloro-5-phenylnicotinonitrile have been employed as key synthons in the synthesis of a wide variety of heterocyclic substances. Behbehani et al. (2011) utilized 2-arylhydrazononitriles for preparing new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives, which demonstrated promising antimicrobial activities (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Organocatalysis
Isonicotinic acid, a compound related to 2,6-Dichloro-5-phenylnicotinonitrile, has been used as a dual and biological organocatalyst for synthesizing pyranopyrazoles, demonstrating the potential of nicotinic acid derivatives in catalysis and green chemistry applications (Zolfigol et al., 2013).
Anticancer Activity
2-Aminonicotinonitrile derivatives have been explored for their potential anticancer activities. Mansour et al. (2021) synthesized a series of new 2-amino-3-cyanopyridine derivatives, which were assessed for their anticancer properties, highlighting the therapeutic potential of nicotinonitrile derivatives in oncology (Mansour, Sayed, Marzouk, & Shaban, 2021).
Spectroscopic and Surface Analysis
The spectroscopic and surface characteristics of nicotinonitrile derivatives have been extensively studied. Eşme (2021) conducted spectroscopic calculations, Hirshfeld surface analysis, and molecular docking studies on a 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile compound, revealing its potential as an anticancer agent and its non-linear optical properties, which could be beneficial in material science applications (Eşme, 2021).
Environmental and Agricultural Implications
The environmental behavior and degradation of 2,6-dichlorobenzonitrile, a compound closely related to 2,6-Dichloro-5-phenylnicotinonitrile, have been investigated to understand its impact on soil and water ecosystems. Holtze et al. (2008) reviewed the microbial degradation of benzonitrile herbicides, including 2,6-dichlorobenzonitrile, in soil and subsurface environments, providing insights into the persistence and degradation pathways of these compounds in the environment (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
2,6-dichloro-5-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2/c13-11-9(7-15)6-10(12(14)16-11)8-4-2-1-3-5-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEKKVXWLMTDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C(=C2)C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-5-phenylnicotinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2814440.png)


![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2814445.png)


![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814448.png)
![3,5-dichloro-N-[4-[(4-fluorophenyl)sulfonylmethyl]phenyl]benzamide](/img/structure/B2814449.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-methoxy-2-naphthamide](/img/structure/B2814452.png)
![(5-Bromofuran-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2814453.png)
![N-(5-fluoro-2-methylphenyl)-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2814459.png)

